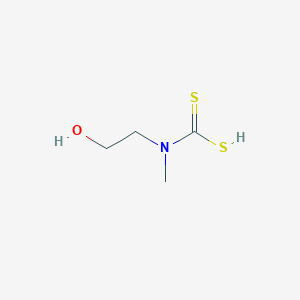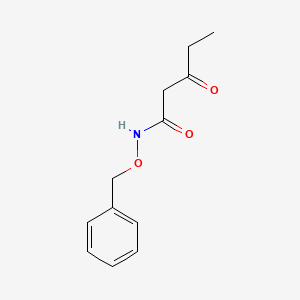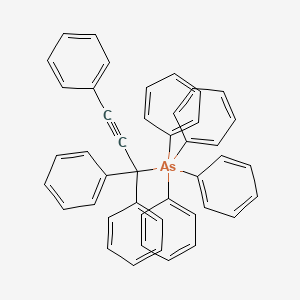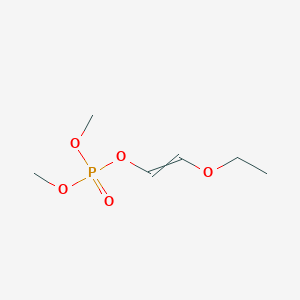
2-Ethoxyethenyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethenyl dimethyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of an ethoxyethenyl group attached to a dimethyl phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethenyl dimethyl phosphate can be achieved through several methods. One common approach involves the reaction of ethoxyethenyl alcohol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphate ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes may utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability, making the production process more cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphonates, and substituted organophosphorus compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethenyl dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethenyl dimethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can act as a phosphorylating agent, transferring its phosphate group to specific substrates. This process is facilitated by the presence of nucleophilic sites on the target molecules, which attack the phosphorus atom, leading to the formation of a phosphate ester bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl phosphate
- Diethyl phosphate
- Ethyl methyl phosphate
Uniqueness
2-Ethoxyethenyl dimethyl phosphate is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity patterns are desired, such as in selective phosphorylation reactions.
Eigenschaften
CAS-Nummer |
92681-93-1 |
|---|---|
Molekularformel |
C6H13O5P |
Molekulargewicht |
196.14 g/mol |
IUPAC-Name |
2-ethoxyethenyl dimethyl phosphate |
InChI |
InChI=1S/C6H13O5P/c1-4-10-5-6-11-12(7,8-2)9-3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
OEUJEDRNMAWSBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=COP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
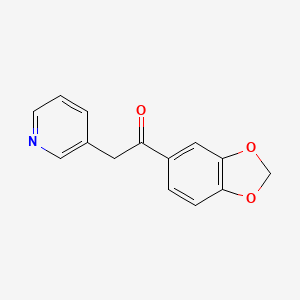
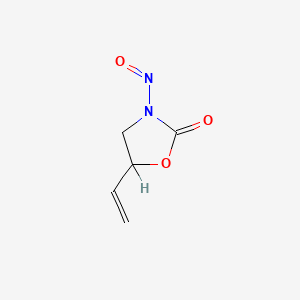

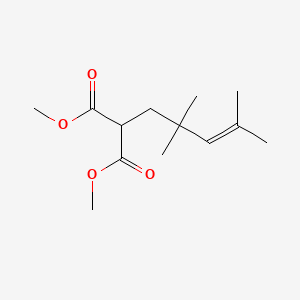
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)

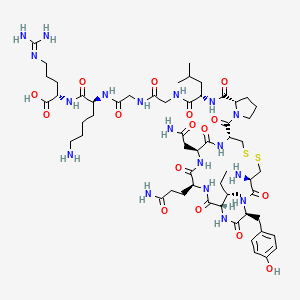
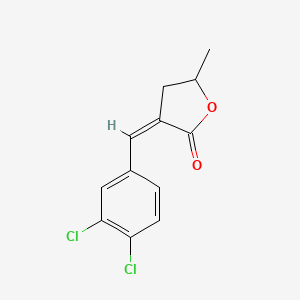
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
